N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2,4,5-trifluoro-3-methoxybenzamide
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Overview
Description
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2,4,5-trifluoro-3-methoxybenzamide is a complex organic compound with a unique structure that includes an oxazolidinone ring, trifluoromethyl groups, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2,4,5-trifluoro-3-methoxybenzamide typically involves multiple steps. One common approach is to start with the preparation of the oxazolidinone ring, followed by the introduction of the trifluoromethyl groups and the methoxybenzamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2,4,5-trifluoro-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated compound.
Scientific Research Applications
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2,4,5-trifluoro-3-methoxybenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a starting point for the development of new drugs.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2,4,5-trifluoro-3-methoxybenzamide exerts its effects is likely related to its ability to interact with specific molecular targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2,4,5-trifluoro-3-methoxybenzamide include:
- N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-3-fluoroisonicotinamide
- N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-5-fluoropyridine-3-carboxamide
Uniqueness
What sets this compound apart is its trifluoromethyl groups and methoxybenzamide moiety, which can impart unique chemical and biological properties. These features may enhance its stability, reactivity, or ability to interact with specific biological targets compared to similar compounds.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2,4,5-trifluoro-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O5/c1-22-11-9(15)6(4-7(14)10(11)16)12(20)17-2-3-18-8(19)5-23-13(18)21/h4H,2-3,5H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAALFPKLXNMOGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)C(=O)NCCN2C(=O)COC2=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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